2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of indole-based derivatives, including structures related to 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, has been synthesized and evaluated for their antimicrobial properties. Such compounds have shown potential against a range of bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (L. Nagarapu & Upendra Pingili, 2014).
Anticancer Activity
Functionalized sulfur-containing heterocyclic analogs, related to the chemical structure , have been studied for their anticancer activities. These compounds exhibit selectivity towards cancer cells, such as laryngeal carcinoma, by inducing apoptosis and cell cycle arrest. Their action mechanism includes enhancing antioxidant enzyme activity, reducing reactive oxygen species production, and modulating the BAX/BCL-2 ratio to stimulate apoptosis (B. Haridevamuthu et al., 2023).
Synthesis and Characterization
Research on the synthesis and characterization of novel compounds, including the target molecule, involves exploring their chemical structures through various spectroscopic techniques. These studies lay the groundwork for further application-specific investigations by establishing foundational knowledge of the compounds' molecular frameworks (Y. Mabkhot et al., 2011).
Neurodegenerative Disease Treatment
Indole derivatives, sharing structural similarity with the compound , have been evaluated for their potential in treating neurodegenerative diseases. These compounds exhibit dual-effective neuroprotective properties, combining antioxidant capabilities with affinity for NMDA receptors, suggesting a promising avenue for therapeutic development in this area (M. R. Buemi et al., 2013).
Cytotoxic Activity
Hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, which are structurally related to the target molecule, have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines. This suggests their potential use in chemotherapy, offering a targeted approach to cancer treatment (L. Zhengfen et al., 2017).
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-12-17-10-23-22(25(17)11-15-5-6-19-20(9-15)29-14-28-19)30-13-21(27)24-8-7-16-3-1-2-4-18(16)24/h1-6,9-10,26H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIGCOKPAOBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC5=C(C=C4)OCO5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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